2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazino group, and a methoxyphenyl group, all connected to an oxoacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
358655-54-6 |
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Molecular Formula |
C16H13Cl2N3O3 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-24-12-7-5-11(6-8-12)20-15(22)16(23)21-19-9-10-3-2-4-13(17)14(10)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
MYQNZTAZKRCHLO-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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